molecular formula C2H4O B1595801 (1-2H1)Acetaldehyde CAS No. 4122-13-8

(1-2H1)Acetaldehyde

Cat. No. B1595801
CAS RN: 4122-13-8
M. Wt: 45.06 g/mol
InChI Key: IKHGUXGNUITLKF-VMNATFBRSA-N
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Description

Acetaldehyde is an organic compound with the chemical formula of CH3CHO. It is a colorless liquid with a pungent odor and is a highly reactive substance. Acetaldehyde is an important intermediate in the synthesis of many chemicals, including acetic acid, ethanol, and other organic compounds. It is also a byproduct of alcohol metabolism in the liver and is responsible for many of the negative effects associated with alcohol consumption.

Scientific Research Applications

Chemical Equilibria Studies

  • Chemical Equilibria in Mixtures with Water : Acetaldehyde is an important intermediate in the chemical industry, often used in mixtures with water. A comprehensive study using 1H- and 13C-NMR spectroscopy revealed that acetaldehyde forms oligomers with water. This research provides valuable insights into the speciation data and chemical equilibrium constants of oligomer formation in these mixtures (Scheithauer et al., 2015).

Reactions on Catalysts

  • Reactions on CeO2 and CeO2-Supported Catalysts : Investigations into the reactions of acetaldehyde on surfaces of CeO2, Pd/CeO2, and Co/CeO2 catalysts have been conducted. This research provides insights into various reactions such as oxidation to acetates, reduction to ethanol, and carbon-carbon bond formation reactions (Idriss et al., 1995).

Biosynthesis in Microorganisms

  • Acetaldehyde Production in Zymomonas mobilis : In the context of microbial biosynthesis, acetaldehyde is a valuable product. A study focused on improving the capacity of Zymomonas mobilis to synthesize acetaldehyde by engineering its aerobic metabolism. This research contributes to developing industrial acetaldehyde producers (Kalnenieks et al., 2019).

Fluorescence Sensing

  • Detection in Liquor and Spirits : Acetaldehyde is an important flavor constituent in liquor and spirits. A study developed a fluorescence sensor for fast and highly selective detection of acetaldehyde, highlighting its potential for real-time detection and measurement in various alcoholic beverages (Yang et al., 2019).

Analytical Methods

  • Measurement in Biological Systems : Research has developed optimized methods for measuring acetaldehyde in biological systems. Techniques involving RP-HPLC and derivatization with 2,4-dinitrophenylhydrazine (DNPH) have been proposed, expanding the potential for accurate measurement in various biological matrices (Guan et al., 2012).

Photocatalytic Oxidation

  • Photocatalytic Oxidation under Light Irradiation : A study demonstrated the complete oxidation of acetaldehyde to CO2 over a Pd/WO(3) photocatalyst under fluorescent- or visible-light irradiation. This research opens avenues for environmental applications in air purification (Arai et al., 2008).

Bacterial Biosensors

  • Sensitive and Selective Detection : The development of a bacterial biosensor for the sensitive and selective detection of acetaldehyde has been explored. This biosensor, based on an acetaldehyde dehydrogenase bacteria surface display system, facilitates rapid and accurate detection of acetaldehyde in various samples, showcasing its utility in environmental monitoring and health risk assessment (Liang et al., 2021).

Carcinogenic Mechanisms

  • Molecular Mechanisms in Carcinogenesis : Acetaldehyde has been identified as a carcinogen, and research into its molecular mechanisms in carcinogenesis has been conducted. Studies focus on how acetaldehyde causes DNA damage, mutations, and carcinogenesis, particularly in squamous epithelium, providing crucial insights for cancer research and prevention strategies (Mizumoto et al., 2017).

properties

IUPAC Name

1-deuterioethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O/c1-2-3/h2H,1H3/i2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHGUXGNUITLKF-VMNATFBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194148
Record name (1-2H1)Acetaldehyde
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Molecular Weight

45.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-2H1)Acetaldehyde

CAS RN

4122-13-8
Record name Acetaldehyde-1-d
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Record name (1-2H1)Acetaldehyde
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Record name (1-2H1)Acetaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-2H1]acetaldehyde
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Synthesis routes and methods I

Procedure details

ZSM-5 is a catalyst used for converting methanol to gasoline, processing C-8 streams, selectively isomerizing m-cresol to p-cresol, suppressing the formation of diphenylalanine in the production of aniline, and producing pyridine and β-picoline from acetaldehyde, formaldehyde and ammonia.
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Synthesis routes and methods II

Procedure details

1,7-Bis-(furfurylidene)-hepta-2,5-dien-4-one is used as the furfuraldehyde derivative. This product is obtained by reaction of one mol of acetone with 2 mols of the aldehyde resulting from the reaction of one mol of furfuraldehyde with 1 mol of acetaldehyde.
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Synthesis routes and methods III

Procedure details

For example, in U.S. Pat. No. 4,786,756 (issued in 1988), the inventors claim the vapor phase dehydration of lactic acid or ammonium lactate to acrylic acid using aluminum phosphate (AlPO4) treated with an aqueous inorganic base as a catalyst. As examples, the '756 patent discloses a maximum yield of acrylic acid of 43.3% when lactic acid was fed into the reactor at approximately atmospheric pressure, and a respective yield of 61.1% when ammonium lactate was fed into the reactor. In both examples, acetaldehyde was produced at yields of 34.7% and 11.9%, respectively, and other side products were also present in large quantities, such as, propionic acid, CO, and CO2. Omission of the base treatment caused increased amounts of the side products. Another example is Hong et al. (2011) Appl. Catal. A: General 396:194-200, who developed and tested composite catalysts made with Ca3(PO4)2 and Ca2(P2O7) salts with a slurry-mixing method. The catalyst with the highest yield of acrylic acid from methyl lactate was the 50%-50% (by weight) catalyst. It yielded 68% acrylic acid, about 5% methyl acrylate, and about 14% acetaldehyde at 390° C. The same catalyst achieved 54% yield of acrylic acid, 14% yield of acetaldehyde, and 14% yield of propionic acid from lactic acid.
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68%
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14%

Synthesis routes and methods IV

Procedure details

Acetic anhydride (250 g) containing 0.1 weight percent benzene sulfonic acid was charged initially to the base of the apparatus described above. The acetaldehyde feed was started and gradually increased to 12 ml per hour and allowed to reach steady state over 14.2 hours. Upon reaching steady state, feed rates were fixed at 9 mL per hour for acetic anhydride containing 1 weight percent benzenesulfonic acid and 12 mL per hour for acetaldehyde for the remainder of the experiment. This provides an acetaldehyde:acetic anhydride mole ratio of 2.3:1. An additional 18.4 hours of operation at these conditions produced an average of 8.9 g per hour vinyl acetate, 3.7 g per hour acetaldehyde, and 1.18 g per hour acetic acid in the overhead takeoff, which was operated to remove the distillation fraction boiling below or at 65° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-2H1)Acetaldehyde
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(1-2H1)Acetaldehyde
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(1-2H1)Acetaldehyde
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Citations

For This Compound
1
Citations
JO WINBERG, JS McKINLEY-McKEE - Biochemical Journal, 1998 - portlandpress.com
Drosophila alcohol dehydrogenase (Adh) catalyses the oxidation of both alcohols and aldehydes. In the latter case, the oxidation is followed by a reduction of the aldehyde, ie a …
Number of citations: 25 portlandpress.com

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